

2-Oxoarginine: A Technical Guide to its Chemical Properties and In Vitro Stability

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Compound of Interest

Compound Name: 2-Oxoarginine

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Introduction

2-Oxoarginine, also known as α -keto- δ -guanidinovaleric acid, is a key intermediate in the metabolism of arginine.[1] As an alpha-keto acid derivative of the amino acid arginine, it plays a significant role in various biochemical pathways, including the D-arginine and D-ornithine metabolism and the arginine aminotransferase pathway. Elevated levels of **2-oxoarginine** have been associated with certain metabolic disorders, such as argininemia, making its accurate quantification and understanding of its stability crucial for clinical diagnostics and research. This technical guide provides a comprehensive overview of the chemical properties and in vitro stability of **2-Oxoarginine**, along with detailed experimental protocols for its analysis.

Chemical Properties of 2-Oxoarginine

2-Oxoarginine is a polar molecule containing a carboxylic acid group, a ketone group, and a guanidinium group. These functional groups dictate its chemical reactivity and physicochemical properties.

Property	Value	Reference
IUPAC Name	5-(diaminomethylideneamino)-2-oxopentanoic acid	[1]
Synonyms	2-Ketoarginine, α -Keto- δ -guanidinovaleric acid, 5-Guanidino-2-oxovaleric acid	[1]
Molecular Formula	C6H11N3O3	[1]
Molecular Weight	173.17 g/mol	[1]
Canonical SMILES	<chem>C(CC(=O)C(=O)O)CN=C(N)N</chem>	[1]
pKa1 (Carboxylic Acid)	2.92 (computed)	
pKa2 (Guanidinium Group)	~12.5 (estimated based on arginine)	
Solubility in Water	Estimated to be soluble	

In Vitro Stability of 2-Oxoarginine

The in vitro stability of **2-Oxoarginine** is influenced by factors such as pH, temperature, and the presence of enzymes. As an α -keto acid, it is susceptible to degradation, primarily through decarboxylation and oxidation.

Condition	Stability Profile	Potential Degradation Products
Acidic pH	Generally more stable.	Minimal degradation.
Neutral to Alkaline pH	Prone to degradation.	Aldol condensation products, decarboxylation products.
Elevated Temperature	Degradation rate increases with temperature.	Decarboxylation and oxidation products.
Presence of Oxidizing Agents	Susceptible to oxidation.	Various oxidized derivatives.
Enzymatic Degradation	Can be metabolized by specific enzymes like guanidinobutyrase.	2-Oxoornithine and urea. [2]

Experimental Protocols

Determination of 2-Oxoarginine Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the in vitro stability of **2-Oxoarginine** under various conditions (e.g., different pH, temperature). The method involves derivatization of the α -keto acid to a fluorescent product, followed by quantification using reverse-phase HPLC.

1. Materials and Reagents:

- **2-Oxoarginine** standard
- 1,2-diamino-4,5-methylenedioxybenzene (DMB)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Phosphate buffered saline (PBS)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade)
- C18 reverse-phase HPLC column

2. Preparation of Solutions:

- **2-Oxoarginine** Stock Solution (1 mg/mL): Dissolve 10 mg of **2-Oxoarginine** in 10 mL of HPLC-grade water.
- Derivatization Reagent (DMB Solution): Prepare a solution of DMB in acidic medium as per established methods.
- Buffers: Prepare buffers of desired pH values (e.g., pH 4, 7, 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).

3. Stability Study Setup:

- Prepare solutions of **2-Oxoarginine** at a final concentration of 100 µg/mL in the different pH buffers.
- Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of each solution for analysis.

4. Sample Derivatization:

- To 100 µL of the sample, add 100 µL of the DMB derivatization solution.
- Incubate the mixture at a specific temperature and time to allow for complete derivatization (e.g., 60°C for 1 hour).
- Stop the reaction by adding a suitable quenching agent or by cooling the mixture.

5. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with a small percentage of an acid like formic acid or trifluoroacetic acid for better peak shape).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the DMB derivative.
- Quantification: Create a calibration curve using freshly prepared and derivatized **2-Oxoarginine** standards. Calculate the concentration of **2-Oxoarginine** remaining at each time point.

6. Data Analysis:

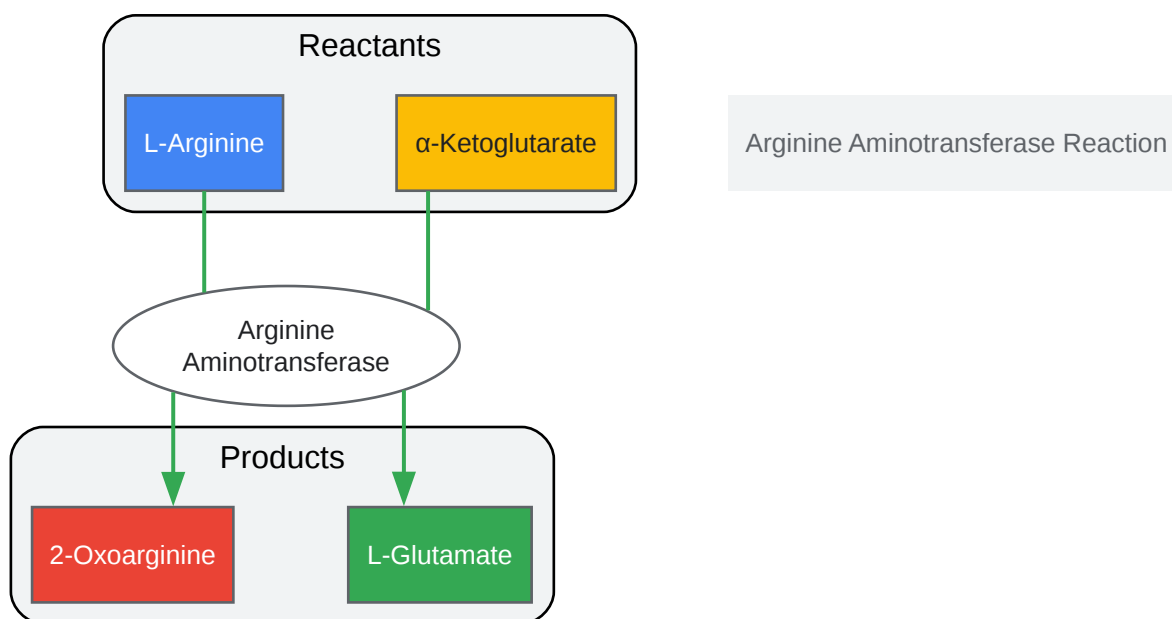
- Plot the concentration of **2-Oxoarginine** versus time for each condition.
- Determine the degradation rate constant (k) and the half-life ($t_{1/2}$) of **2-Oxoarginine** under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Signaling and Metabolic Pathways

D-Arginine and D-Ornithine Metabolism

This pathway illustrates the conversion of D-Arginine to **2-Oxoarginine**.

D-Arginine to 2-Oxoarginine Conversion



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